

MIP-1095: A Urea-Based PSMA Ligand for Theranostics in Prostate Cancer

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Compound of Interest

Compound Name: MIP-1095

Cat. No.: B1677151

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Prostate-specific membrane antigen (PSMA) has emerged as a critical biomarker and therapeutic target in the management of prostate cancer. Its overexpression on the surface of prostate cancer cells, particularly in metastatic and castration-resistant disease, makes it an ideal candidate for targeted imaging and radionuclide therapy. **MIP-1095**, a urea-based small molecule inhibitor of PSMA, has shown significant promise as a theranostic agent, capable of being labeled with different radioisotopes for both diagnostic imaging and targeted radiotherapy. This technical guide provides a comprehensive overview of **MIP-1095**, detailing its synthesis, experimental evaluation, and clinical development.

Core Compound Details

MIP-1095, chemically known as (S)-2-(3-((S)-1-carboxy-5-(3-(4-iodophenyl)ureido)pentyl)ureido)pentanedioic acid, is a potent inhibitor of the glutamate carboxypeptidase activity of PSMA.^[1] Its structure incorporates a glutamate-urea-lysine motif, which is responsible for its high-affinity binding to the enzymatic active site of PSMA.^[2] The phenyl group can be readily substituted with a radioisotope of iodine, allowing for its use in nuclear medicine applications.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **MIP-1095** and its radioiodinated analogues.

Table 1: In Vitro Binding Affinity and Potency

Parameter	Value	Cell Line/Assay Condition	Reference
Ki	0.24 ± 0.14 nM	LNCaP cellular lysates (NAALADase enzymatic activity inhibition)	[1]
Kd	0.81 ± 0.39 nM	LNCaP human prostate cancer cells ([123I]MIP-1095)	[1]

Table 2: Human Biodistribution of 124I-MIP-1095 (Dosimetry Study)

Organ	Mean Absorbed Dose (mGy/MBq)	Reference
Salivary Glands	4.6	[3]
Liver	1.5	[3]
Kidneys	1.5	[3]
Red Marrow	0.37	[4]

Table 3: Dosimetry Estimates for 131I-MIP-1095 in Humans

Organ	Mean Absorbed Dose (mSv/MBq)	Reference
Salivary Glands	3.8	[4]
Liver	1.7	[4]
Kidneys	1.4	[4]

Experimental Protocols

Synthesis of Radioiodinated MIP-1095

The radiosynthesis of [123/124/131I]**MIP-1095** is achieved through an iododestannylation reaction of its trimethylstannyl precursor.^[5]

Materials:

- (S)-ditert-butyl 2-(3-(((S)-1-tert-butoxy-1-oxo-6-(3-(4-(trimethylstannyl)phenyl)ureido)-hexane-2-yl)ureido)pentanedioate (trimethylstannyl precursor)
- Na[123/124/131I]
- Acidic oxidizing conditions (e.g., peracetic acid)
- C18 Sep-Pak cartridges
- Trifluoroacetic acid (TFA)
- High-performance liquid chromatography (HPLC) system for purification and analysis

Protocol:

- The trimethylstannyl precursor is reacted with Na[123/124/131I] under acidic oxidizing conditions. The radioiodination is most efficient at a pH range of 1-2 with a reaction time of 10 minutes.^[6]
- The reaction mixture, containing the radioiodinated tri-tert-butyl ester of **MIP-1095**, is purified using C18 Sep-Pak cartridges to remove the remaining tin precursor and inorganic salts.^[6]
- The purified intermediate is then deprotected by treatment with trifluoroacetic acid to hydrolyze the tert-butyl ester groups, yielding the final radioiodinated **MIP-1095**.
- The final product is purified by HPLC to achieve a high radiochemical purity (>95%).

In Vitro PSMA Binding Assay

This protocol describes a competitive binding assay to determine the affinity of **MIP-1095** for PSMA expressed on LNCaP cells.

Materials:

- LNCaP human prostate cancer cells (PSMA-positive)
- [¹²³I]**MIP-1095** (radioligand)
- Non-radiolabeled **MIP-1095** (competitor)
- Binding buffer (e.g., Tris-buffered saline with 1 mM CaCl₂)
- Gamma counter

Protocol:

- LNCaP cells are seeded in multi-well plates and allowed to adhere overnight.
- The cells are washed with binding buffer.
- A fixed concentration of [¹²³I]**MIP-1095** is added to each well.
- Increasing concentrations of non-radiolabeled **MIP-1095** are added to the wells to compete for binding with the radioligand.
- The plates are incubated at 4°C for a specified time to reach binding equilibrium.
- The cells are washed to remove unbound radioligand.
- The cells are lysed, and the amount of bound radioactivity is quantified using a gamma counter.
- The data is analyzed to determine the IC₅₀ value, which is then used to calculate the inhibition constant (K_i).

Cellular Uptake and Internalization Assay

This protocol is designed to evaluate the uptake and internalization of radioiodinated **MIP-1095** into PSMA-expressing cells.

Materials:

- LNCaP cells
- **[123I]MIP-1095**
- Cell culture medium
- Acid wash buffer (e.g., glycine-HCl, pH 2.5) to differentiate between surface-bound and internalized radioactivity.
- Gamma counter

Protocol:

- LNCaP cells are seeded in multi-well plates.
- The cells are incubated with **[123I]MIP-1095** at 37°C for various time points.
- At each time point, the medium is removed, and the cells are washed.
- To measure the internalized fraction, the cells are incubated with an acid wash buffer to strip off surface-bound radioactivity. The supernatant containing the surface-bound fraction is collected.
- The cells are then lysed to release the internalized radioactivity.
- Both the surface-bound and internalized fractions are measured using a gamma counter.
- The percentage of internalized radioactivity relative to the total cell-associated radioactivity is calculated.

Preclinical Biodistribution Studies in a Xenograft Mouse Model

This protocol outlines the procedure for assessing the in vivo biodistribution of radioiodinated **MIP-1095** in a prostate cancer xenograft mouse model.

Materials:

- Immunocompromised mice (e.g., nude mice)
- LNCaP cells for tumor xenograft implantation
- **[123I]MIP-1095**
- Saline for injection
- Gamma counter

Protocol:

- LNCaP cells are subcutaneously injected into the flank of immunocompromised mice to establish tumor xenografts.
- Once the tumors reach a suitable size, the mice are intravenously injected with a known activity of **[123I]MIP-1095**.
- At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), cohorts of mice are euthanized.
- Major organs and tissues (including the tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, and bone) are harvested, weighed, and the radioactivity is measured using a gamma counter.
- The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ to determine the biodistribution profile of the radioligand. Specific binding to PSMA in vivo can be confirmed by co-injection with a non-radiolabeled PSMA inhibitor or by using a PSMA-negative cell line (e.g., PC3) as a control.[\[1\]](#)

Clinical Development Overview

MIP-1095, labeled with ¹³¹I for therapeutic purposes, has undergone clinical evaluation in patients with metastatic castration-resistant prostate cancer (mCRPC).

Phase I Trial (NCT03030885):

- Objective: To determine the maximum tolerated dose, safety, tolerability, biodistribution, and efficacy of ¹³¹I-**MIP-1095**.[\[5\]](#)[\[7\]](#)
- Patient Population: Men with mCRPC who were refractory to second-generation antiandrogens and taxane chemotherapy.[\[5\]](#)
- Design: An open-label, dose-escalation study.[\[7\]](#)
- Results: The treatment was generally well-tolerated, with the most common adverse events being grade 1-2 thrombocytopenia, anemia, leukopenia, and dry mouth.[\[5\]](#) A modest PSA response was observed.[\[5\]](#)

Phase II Trial (NCT03939689):

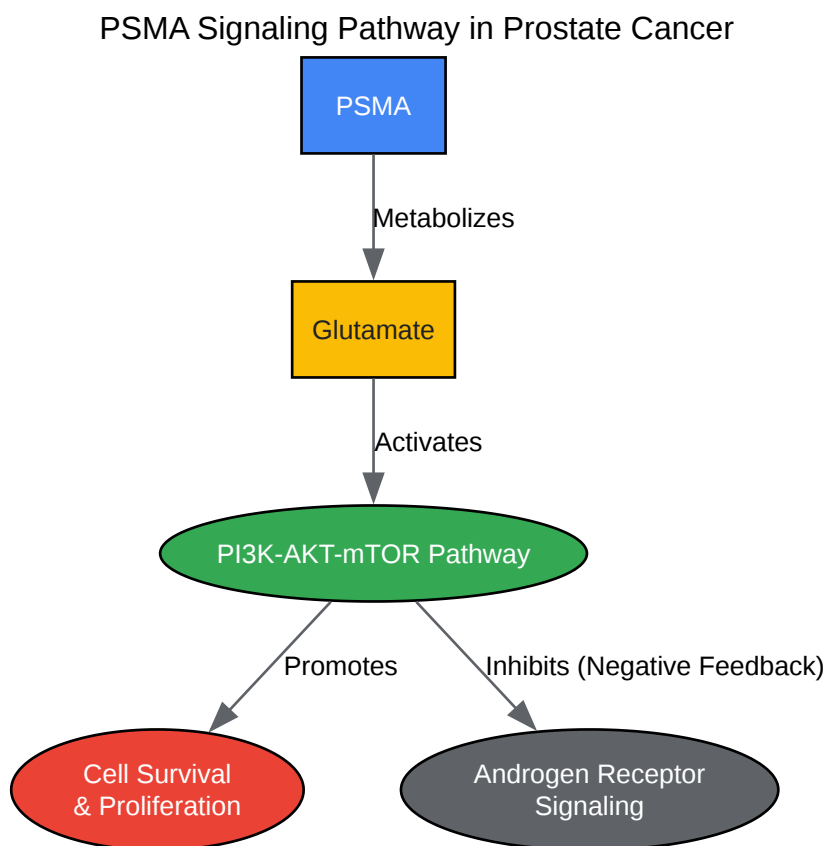
- Objective: To evaluate the efficacy and safety of ¹³¹I-**MIP-1095** in combination with enzalutamide.[\[8\]](#)[\[9\]](#)
- Patient Population: Chemotherapy-naïve mCRPC patients with PSMA-avid disease who had progressed on abiraterone.[\[8\]](#)[\[10\]](#)
- Design: A multicenter, randomized, controlled trial where patients received either ¹³¹I-**MIP-1095** plus enzalutamide or enzalutamide alone.[\[8\]](#)[\[10\]](#)
- Primary Endpoint: Prostate-specific antigen (PSA) response rate (confirmed $\geq 50\%$ decrease).[\[10\]](#)

Compassionate Use Program:

- Data from compassionate use of ¹³¹I-**MIP-1095** in heavily pre-treated advanced prostate cancer patients indicated that the treatment was well-tolerated and resulted in markedly reduced PSA levels and bone pain after a single cycle.[\[8\]](#)

Visualizations

Signaling and Experimental Workflows

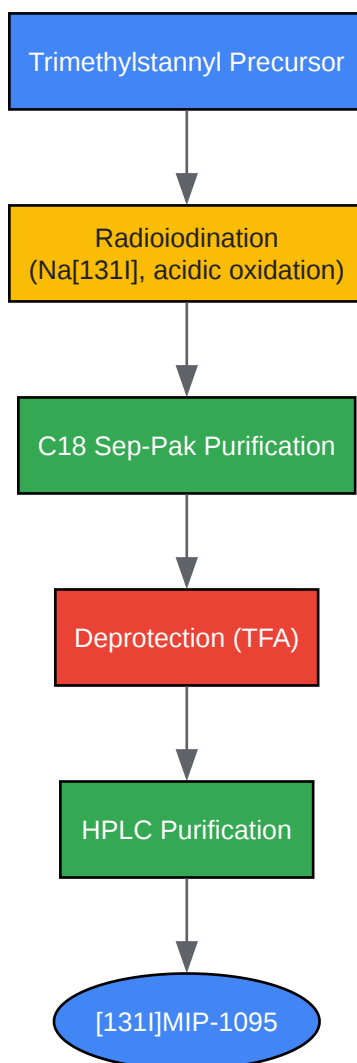


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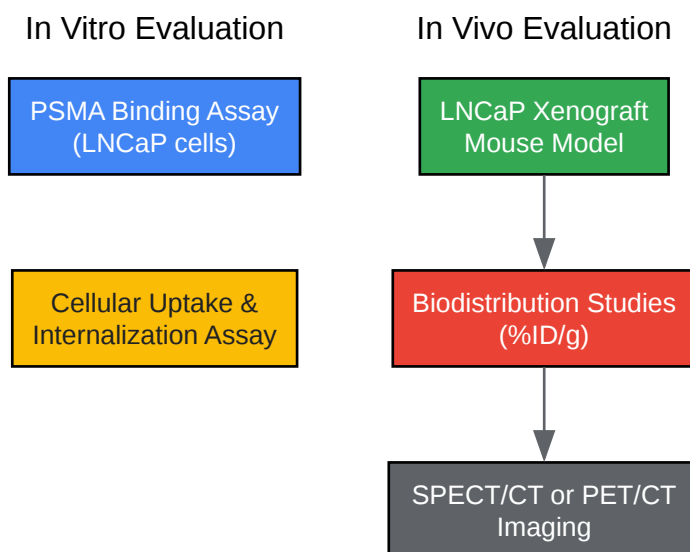
PSMA signaling enhances cell survival via the PI3K-AKT-mTOR pathway.

Radiosynthesis Workflow of [131I]MIP-1095

Synthesis Steps

[Click to download full resolution via product page](#)Workflow for the radiosynthesis of [131I]**MIP-1095**.

Preclinical Evaluation Workflow for MIP-1095



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Workflow for the preclinical evaluation of **MIP-1095**.

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